

Application Note: A Validated UV Spectrophotometric Method for the Analysis of Oxcarbazepine

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Compound of Interest

Compound Name: Oxcarbazepine

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Oxcarbazepine** (OXC) is a second-generation antiepileptic and mood-stabilizing drug, chemically described as 10,11-dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamide[1]. It is a structural derivative of carbamazepine with a similar mechanism of action, primarily involving the blockade of voltage-gated sodium channels[2]. The increasing clinical use of **Oxcarbazepine** necessitates a simple, rapid, and reliable analytical method for its quantification in bulk drug and pharmaceutical dosage forms for quality control purposes[2]. This document details a validated UV spectrophotometric method that is accurate, precise, and stability-indicating as per the International Conference on Harmonization (ICH) guidelines.

Principle The method is based on the quantitative measurement of UV light absorption by **Oxcarbazepine** at its wavelength of maximum absorbance (λ_{max}). The absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law within a specific concentration range.

Experimental Protocols

Instrumentation and Materials

- Instrumentation: A double-beam UV-Vis Spectrophotometer with 1 cm matched quartz cells.
- Reagents and Chemicals:

- **Oxcarbazepine** Reference Standard (Purity $\geq 99.5\%$)
- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Hydrochloric Acid (HCl, Analytical Grade)
- Sodium Hydroxide (NaOH, Analytical Grade)
- Hydrogen Peroxide (H_2O_2 , 3-5%)
- Commercially available **Oxcarbazepine** tablets

Preparation of Solutions

- Diluent Preparation: Prepare a 50:50 (v/v) mixture of methanol and acetonitrile. This will be used for all dilutions unless otherwise specified.
- Standard Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of the **Oxcarbazepine** reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in approximately 50 mL of diluent and sonicate for 5 minutes. Dilute to the mark with the diluent and mix well.
- Sample Solution (for Tablet Assay):
 - Weigh and finely powder 20 **Oxcarbazepine** tablets.
 - Accurately weigh a quantity of the powder equivalent to 10 mg of **Oxcarbazepine** and transfer it to a 100 mL volumetric flask.
 - Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
 - Dilute to volume with the diluent, mix well, and filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
 - The resulting solution has a nominal concentration of 100 $\mu\text{g/mL}$.

Method Validation Protocol

- Determination of Wavelength of Maximum Absorbance (λ_{max}):
 - Prepare a working standard solution of 10 $\mu\text{g/mL}$ by diluting the standard stock solution with the diluent.
 - Scan the solution in the UV range from 230 nm to 400 nm against the diluent as a blank.
 - The wavelength at which maximum absorbance is observed is the λ_{max} . For **Oxcarbazepine** in the specified diluent, the λ_{max} is approximately 254 nm[3].
- Linearity and Range:
 - Prepare a series of calibration standards by making appropriate dilutions from the standard stock solution to achieve concentrations in the range of 2-40 $\mu\text{g/mL}$ [3][4].
 - Measure the absorbance of each standard at 254 nm against the diluent blank.
 - Construct a calibration curve by plotting absorbance versus concentration.
 - Determine the linearity by calculating the correlation coefficient (r^2) and the linear regression equation.
- Accuracy (% Recovery):
 - Accuracy is determined by the standard addition method.
 - Prepare a placebo solution from tablet excipients.
 - Spike known amounts of the **Oxcarbazepine** standard stock solution into the placebo solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
 - Prepare each concentration level in triplicate and measure the absorbance.
 - Calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) x 100

- Precision:
 - Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 10 µg/mL) on the same day under the same experimental conditions.
 - Intermediate Precision (Inter-day Precision): Repeat the analysis on two different days by different analysts or using different equipment.
 - Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically $\%RSD \leq 2\%$.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ):
 - LOD and LOQ can be calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.
 - Use the following equations as per ICH guidelines[1]:
 - $LOD = 3.3 \times (\sigma / S)$
 - $LOQ = 10 \times (\sigma / S)$
- Specificity (Forced Degradation Studies):
 - Subject the drug substance to various stress conditions to demonstrate that the method is stability-indicating.
 - Acid Hydrolysis: Treat the drug solution with 1.0 N HCl at room temperature for 48 hours, then neutralize[5].
 - Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature. **Oxcarbazepine** is highly sensitive to alkaline conditions, and significant degradation is expected[5][6].
 - Oxidative Degradation: Treat the drug solution with 3-5% H₂O₂ at room temperature for 8 hours[5].
 - Thermal Degradation: Expose the solid drug powder to heat (e.g., 80°C) for 48 hours[5].

- Photolytic Degradation: Expose the drug solution and solid powder to UV radiation (e.g., in a photostability chamber) for 3 days[7].
- After degradation, dilute the samples appropriately and analyze them, comparing the spectra to that of an undegraded standard.

Data Presentation

Table 1: Optimized Method and Optical Parameters

Parameter	Value	Reference
Wavelength (λ_{max})	254 nm	[3]
Diluent	Methanol:Acetonitrile (50:50, v/v)	
Linearity Range	2 - 40 $\mu\text{g/mL}$	[3][4]
Molar Absorptivity	$6.73 \times 10^3 \text{ L mol}^{-1} \text{ cm}^{-1}$ (in Methanol)	[3][4]
Sandell's Sensitivity	$0.010 \mu\text{g cm}^{-2}$	[1]

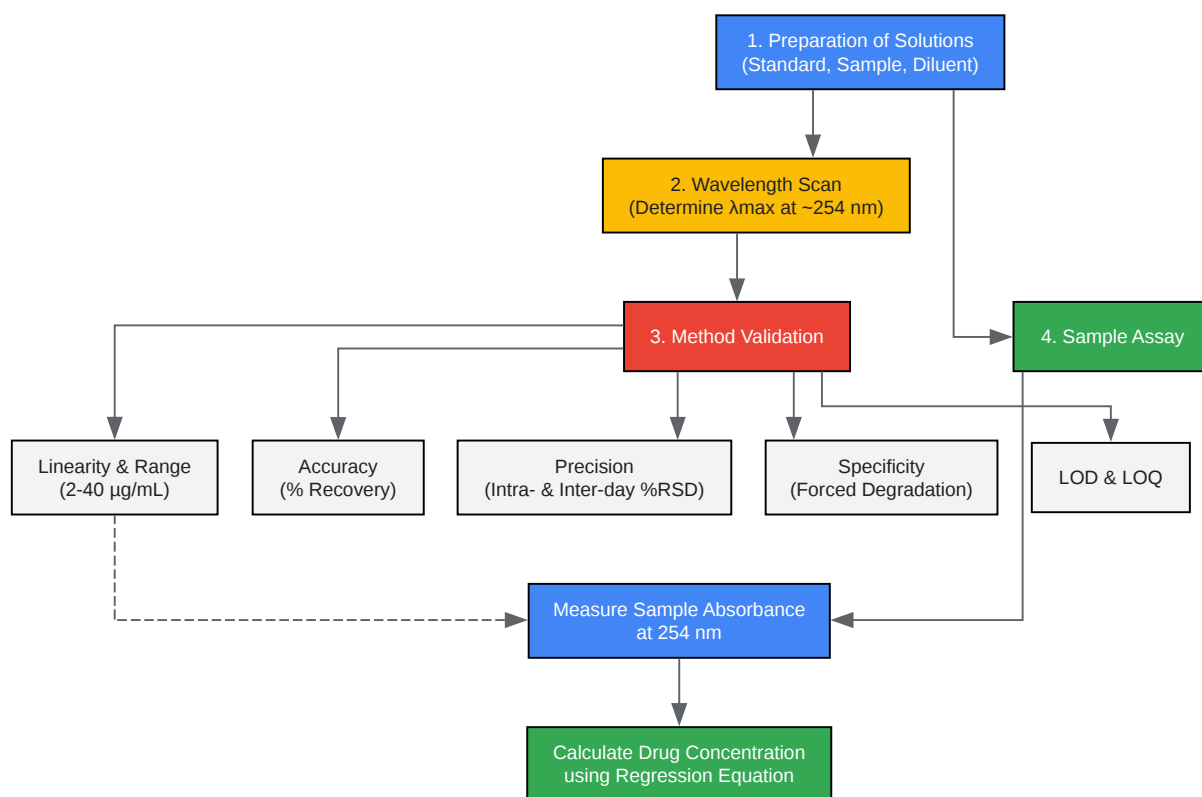
Table 2: Summary of Method Validation Parameters

Parameter	Result	Reference
Linearity (Correlation Coefficient, r^2)	> 0.999	[2][3]
Accuracy (% Recovery)	98.2% - 104.9%	[1][4]
Precision (% RSD)		
- Intra-day	< 2.0%	[3]
- Inter-day	< 2.0%	[3]
Limit of Detection (LOD)	0.62 $\mu\text{g/mL}$	[2]
Limit of Quantitation (LOQ)	1.88 $\mu\text{g/mL}$	[2]

Table 3: Summary of Forced Degradation Studies

Stress Condition	Observation	Reference
Acid (1.0 N HCl)	Partial degradation observed	[5]
Base (0.1 N NaOH)	Significant degradation	[6]
Oxidation (3-5% H ₂ O ₂)	Partial degradation observed	[7]
Thermal (80°C)	Stable / Negligible degradation	[6]
Photolytic (UV Light)	Stable / Negligible degradation	[6]

Visualization of Experimental Workflow



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Caption: Experimental workflow for the UV spectrophotometric analysis of **Oxcarbazepine**.

Conclusion The described UV spectrophotometric method for the determination of **Oxcarbazepine** is simple, rapid, economical, and reliable. The method has been validated according to ICH guidelines and has demonstrated excellent linearity, accuracy, and precision. Furthermore, forced degradation studies confirmed the stability-indicating nature of the method, showing its specificity for the analyte in the presence of its degradation products. This method is well-suited for routine quality control analysis of **Oxcarbazepine** in both bulk and pharmaceutical tablet formulations.

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